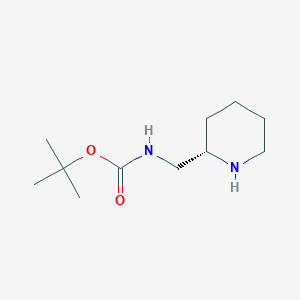

(S)-叔丁基(哌啶-2-基甲基)氨基甲酸酯

描述

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential use in the synthesis of various pharmacologically active molecules. The papers provided discuss several related compounds and their synthesis, molecular structure, and potential applications in drug development.

Synthesis Analysis

The synthesis of related compounds to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate has been explored in the literature. For instance, a practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was achieved through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the target product with high purity . Another study reports the synthesis of biopertinent tert-butyl carbazates, which are important intermediates of piperidin-4-ones, using a simple and high yielding method . Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, was developed, demonstrating the applicability of these methods for large-scale operations .

Molecular Structure Analysis

X-ray studies have provided insights into the molecular structure of related compounds. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring when crystals were grown from a mixture of dichloromethane and pentane . The characterization of synthesized tert-butyl carbazates was performed using various techniques, including single crystal X-ray diffraction, which helped in understanding the solid-state geometry and structural features of these compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate itself. However, the synthesis methods described for related compounds involve key reactions such as cyclopropanation, amide formation, and diastereoselective reduction, which are likely relevant to the chemical reactions that (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate may undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the enantiomeric separation and thermodynamic investigation of a key starting material of the novel β-lactam enhancer drug Zidebactam was carried out, providing valuable information on the chiral resolution and the effect of thermodynamic parameters on the separation process . These studies are indicative of the importance of understanding the physical and chemical properties of such compounds for their application in drug synthesis.

科学研究应用

-

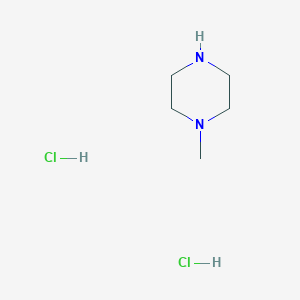

Antiviral Applications

- Field : Antiviral Pharmacology

- Application Summary : Piperidine derivatives have been found to exhibit antiviral properties .

- Methods of Application : The exact methods of application are not specified in the source, but it mentions that piperidine derivatives are being utilized in different ways as antiviral agents .

- Results : The specific results or outcomes are not mentioned in the source, but it suggests that piperidine derivatives have potential in the field of antiviral pharmacology .

-

Antimalarial Applications

- Field : Antimalarial Pharmacology

- Application Summary : Piperidine derivatives have been found to exhibit antimalarial properties .

- Methods of Application : The exact methods of application are not specified in the source, but it mentions that piperidine derivatives are being utilized in different ways as antimalarial agents .

- Results : The specific results or outcomes are not mentioned in the source, but it suggests that piperidine derivatives have potential in the field of antimalarial pharmacology .

-

Mechanical Vapor Recompression (MVR) Applications

- Field : Industrial Engineering

- Application Summary : Piperidine derivatives could potentially be used in the development of new materials or processes in industrial engineering, such as in the design of mechanical vapor recompression (MVR) systems .

- Methods of Application : The exact methods of application are not specified in the source, but it mentions that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results : The specific results or outcomes are not mentioned in the source, but it suggests that piperidine derivatives have potential in the field of industrial engineering .

-

Image Generation Applications

- Field : Artificial Intelligence

- Application Summary : Piperidine derivatives could potentially be used in the development of new algorithms or models in artificial intelligence, such as in the design of high-quality text-to-image models .

- Methods of Application : The exact methods of application are not specified in the source, but it mentions that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results : The specific results or outcomes are not mentioned in the source, but it suggests that piperidine derivatives have potential in the field of artificial intelligence .

安全和危害

未来方向

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future of “(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate” and similar compounds lies in their potential applications in drug design and synthesis .

属性

IUPAC Name |

tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203087 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate | |

CAS RN |

139004-93-6 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)